![molecular formula C19H17NO2 B11711502 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-(2-hydroxyethyl)aniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and forming reactive species .
Comparación Con Compuestos Similares
Similar Compounds
2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-4-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
4-bromo-2-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)phenol: Contains a bromine atom, which can alter its chemical and biological properties.
Uniqueness
1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct chemical properties and potential applications. The presence of both hydroxyl and imine groups allows for versatile chemical reactivity and the formation of various derivatives.
Propiedades
Fórmula molecular |
C19H17NO2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[[4-(2-hydroxyethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-12-11-14-5-8-16(9-6-14)20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2 |
Clave InChI |
FNLJRXGUQPEDQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
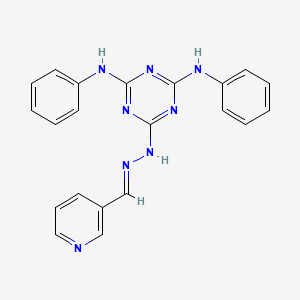
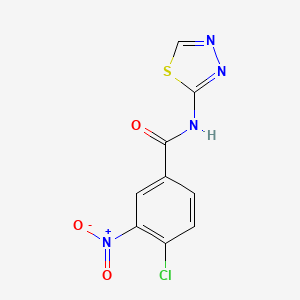
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
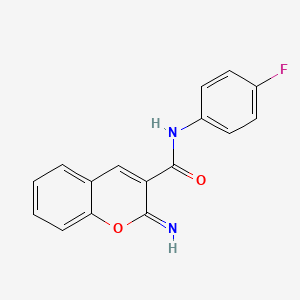
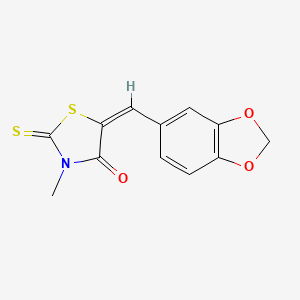
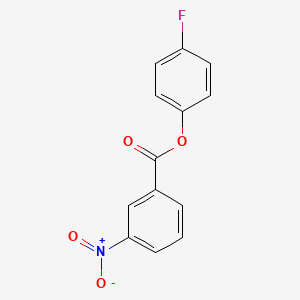
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
